molecular formula C18H24N2O3S B13370440 5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide

5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide

Cat. No.: B13370440
M. Wt: 348.5 g/mol
InChI Key: SFNPTAWJVZYXHQ-UHFFFAOYSA-N
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Description

5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butyl group, a propoxy group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propoxy and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. The pyridinyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

5-tert-butyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-5-11-23-16-9-8-14(18(2,3)4)12-17(16)24(21,22)20-15-7-6-10-19-13-15/h6-10,12-13,20H,5,11H2,1-4H3

InChI Key

SFNPTAWJVZYXHQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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